

# CHD1L as a Therapeutic Target in Oncology: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **CHD1L** 6.11

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as Amplified in Liver Cancer 1 (ALC1), is a chromatin remodeling enzyme that has emerged as a pivotal oncogene in a wide array of human cancers.<sup>[1][2][3]</sup> Located in the frequently amplified 1q21 region, its overexpression is strongly correlated with tumor progression, metastasis, therapy resistance, and poor patient prognosis.<sup>[3][4]</sup> CHD1L's multifaceted role in regulating DNA damage repair, cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT) makes it a compelling and "druggable" target for novel anticancer therapies.<sup>[1][5]</sup> This technical guide provides a comprehensive overview of CHD1L's function in oncology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks to support ongoing research and drug development efforts.

## The Oncogenic Role of CHD1L

CHD1L is a member of the SNF2 superfamily of ATP-dependent chromatin remodelers.<sup>[6][7]</sup> Unlike other members of the CHD family, it contains a C-terminal macrodomain which allows it to bind to poly(ADP-ribose) (PAR), a product of PARP enzymes, linking its function directly to the DNA damage response (DDR).<sup>[4][8]</sup> In cancer, CHD1L's functions are co-opted to promote several hallmarks of malignancy.

- **DNA Damage Response and Repair:** Upon DNA damage, PARP1 synthesizes PAR chains, recruiting and activating CHD1L.<sup>[8][9]</sup> Activated CHD1L utilizes its ATPase activity to slide nucleosomes, relaxing the chromatin structure.<sup>[1][9]</sup> This chromatin relaxation is essential for

providing downstream repair factors access to the damaged DNA.[1][7] By facilitating efficient DNA repair, CHD1L helps cancer cells survive genotoxic stress from chemotherapy and radiation.[1]

- **Cell Proliferation and Cycle Progression:** Overexpression of CHD1L has been shown to promote the G1/S phase transition in the cell cycle, contributing to uncontrolled cell proliferation in colorectal and breast cancers.[10][11] This is partly achieved through the upregulation of key cell cycle regulators.[11]
- **Invasion and Metastasis:** CHD1L is a key driver of EMT, a process that endows cancer cells with migratory and invasive properties.[1][2] It can activate the expression of genes like ARHGEF9, which in turn activates the Rho small GTPase Cdc42, a critical mediator of cell motility and filopodia formation.[4][12]
- **Inhibition of Apoptosis:** CHD1L promotes cancer cell survival by suppressing programmed cell death. It achieves this through multiple mechanisms, including the upregulation of anti-apoptotic proteins like SPOCK1 and MDM2, and the direct inhibition of pro-apoptotic proteins like Nur77.[3][4][9]
- **Therapy Resistance:** Through its roles in DNA repair and cell survival, CHD1L contributes to multidrug resistance (MDR) against both standard chemotherapies and targeted agents.[1] It has been implicated in cisplatin resistance in non-small-cell lung cancer (NSCLC) and can reduce the efficacy of PARP inhibitors (PARPi) in homologous recombination (HR)-proficient cells.[4][13]

## Quantitative Data on CHD1L in Cancer

The amplification of the CHD1L gene and subsequent protein overexpression are common events in many solid tumors, consistently correlating with negative clinical outcomes.

Table 1: CHD1L Gene Amplification and Protein Overexpression in Various Cancers

Cancer Type	Finding	Frequency	Reference
Hepatocellular Carcinoma (HCC)	Gene Amplification (1q21)	46% - 86%	[3][14]
Hepatocellular Carcinoma (HCC)	Protein Overexpression	17.1% (in 281 cases)	[14]
Breast Cancer (Invasive Ductal)	Protein Overexpression	41.8% (in 268 tumors)	[15]
Normal Mammary Gland	Protein Overexpression	21.3% (in 150 tissues)	[15]
Non-Small-Cell Lung Cancer (NSCLC)	Gene Amplification	25.5% (ADC) vs. 8.2% (SCC)	[16]
NSCLC with Amplification	Protein Overexpression	84.2%	[16]
Colorectal Carcinoma (CRC)	Gene Amplification & Overexpression	Frequent	[10]

ADC: Adenocarcinoma; SCC: Squamous Cell Carcinoma

Table 2: Correlation of CHD1L Expression with Clinicopathological Parameters

Cancer Type	Parameter	Significance (P-value)	Reference
	Associated with High CHD1L Expression		
Breast Cancer	Lymph Node Metastasis	P = 0.008	<a href="#">[15]</a>
Tumor Grade	P = 0.020	<a href="#">[15]</a>	
Distant Metastasis	P = 0.026	<a href="#">[15]</a>	
Worse Disease-Free Survival (DFS)	P = 0.035	<a href="#">[17]</a>	
Colorectal Carcinoma	Large Tumor Size, Deep Invasion, High Grade	Not specified	<a href="#">[10]</a>
Worse Disease-Free Survival (DFS)	Not specified	<a href="#">[10]</a>	
Hepatocellular Carcinoma	Microvascular Invasion	P < 0.001	<a href="#">[14]</a>
Higher AJCC T Stage	P = 0.001	<a href="#">[14]</a>	
Poor Disease-Free Survival (DFS)	Not specified	<a href="#">[12][14]</a>	
Lung Adenocarcinoma	Tumor Metastasis	Not specified	<a href="#">[16]</a>

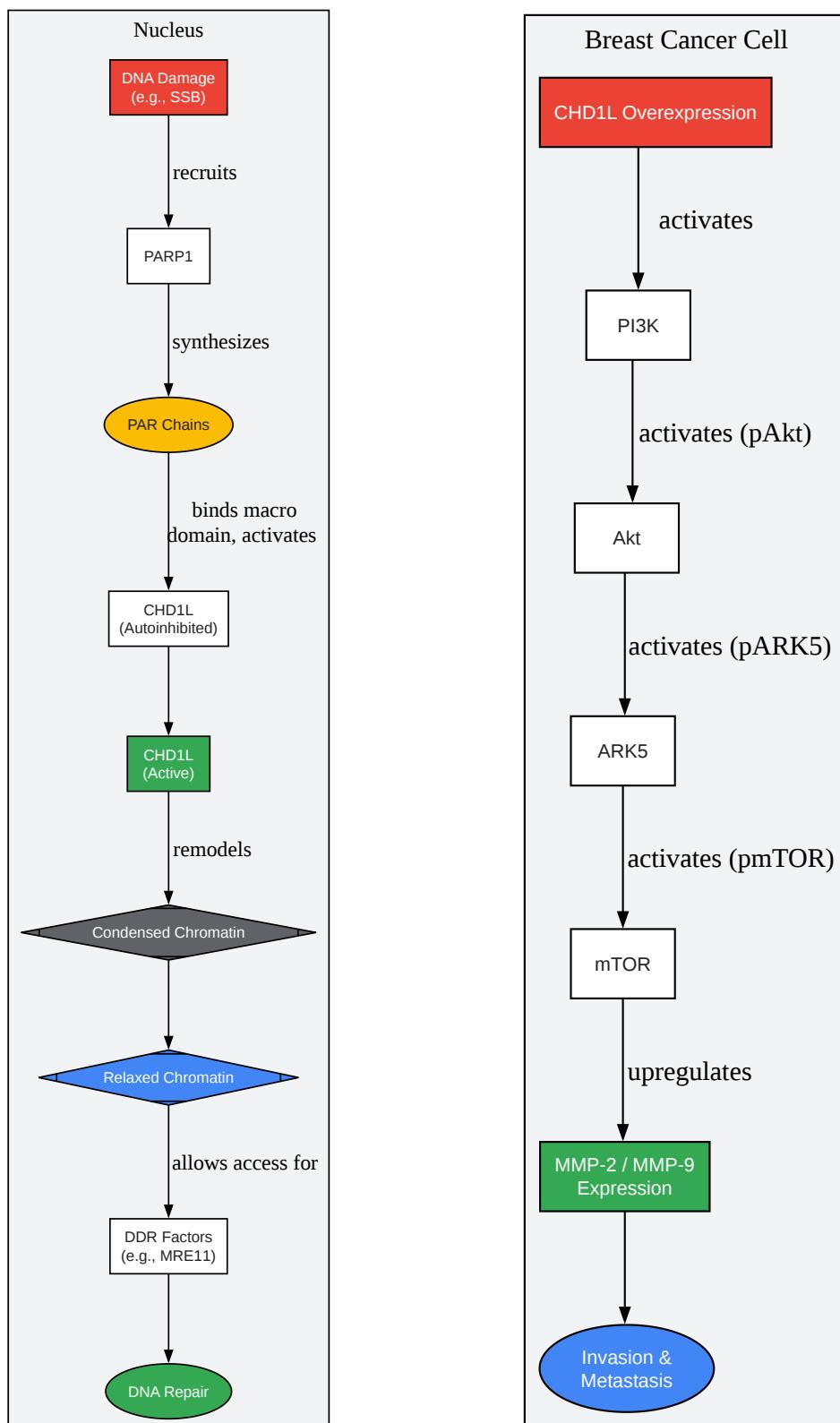
## Key Signaling Pathways Involving CHD1L

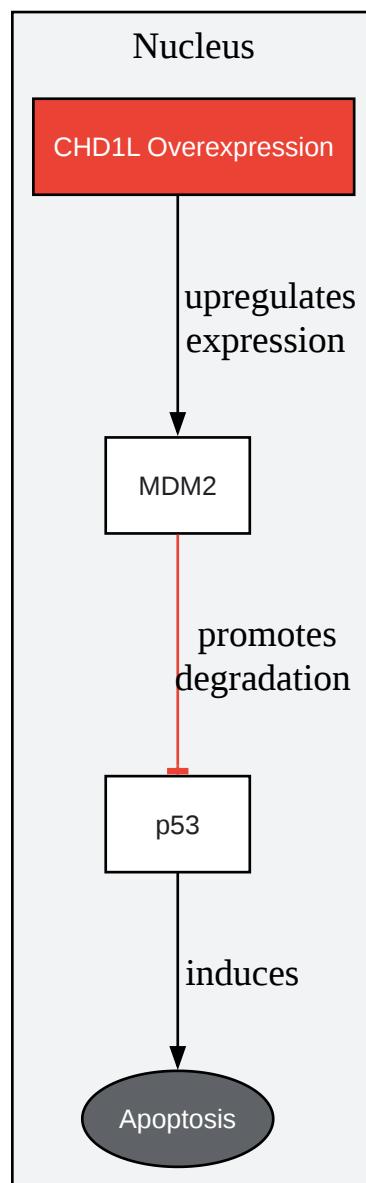
CHD1L functions as a central node in several oncogenic signaling pathways. Understanding these networks is crucial for identifying points of therapeutic intervention.

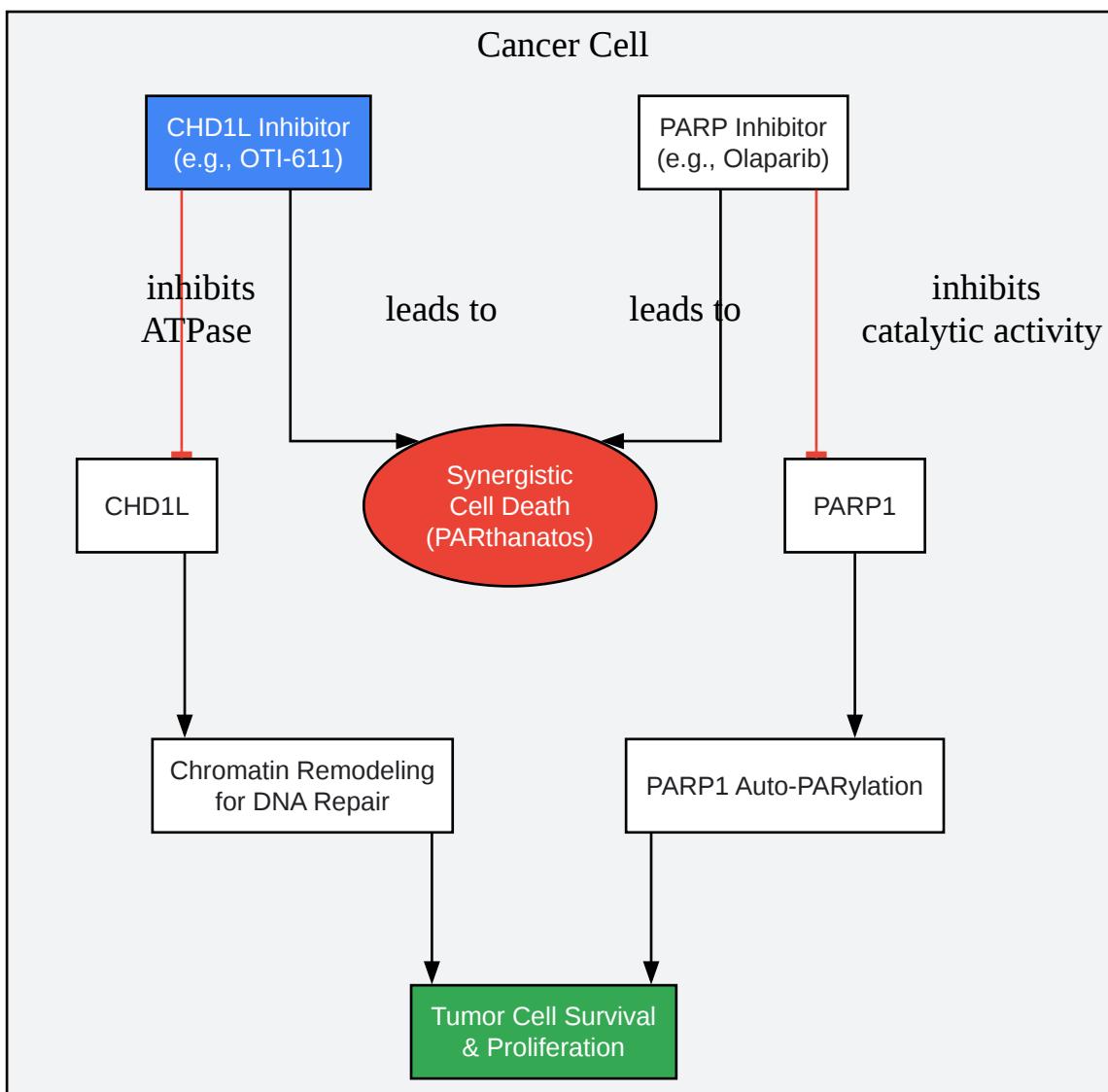
## DNA Damage Response (DDR) and PARP Interaction

CHD1L is a critical effector in the PARP-mediated DNA damage response. Its activation is a key step in chromatin remodeling at sites of DNA damage, allowing for repair and promoting

cell survival.







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